6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11BrO It is a derivative of indanone, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4,7-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 6-bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 6-bromo-4,7-dimethylindan-1-one.
Reduction: Formation of 6-bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the indanone core play crucial roles in binding to these targets, influencing biological activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,7-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methyl groups, affecting its chemical properties and applications.
6-Bromo-4,7-dimethylindan-1-one: A closely related compound with similar structural features but different reactivity.
Uniqueness: 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the specific combination of bromine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
6-bromo-4,7-dimethyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-6-5-9(12)7(2)11-8(6)3-4-10(11)13/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNFUNPPYYOINS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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